molecular formula C21H25N3O4 B5548109 N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

Número de catálogo B5548109
Peso molecular: 383.4 g/mol
Clave InChI: WSPIIUCSOKRQTI-RBUKOAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of such compounds typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, with a focus on maintaining the stereochemistry of the molecule for desired biological activity. The process may involve several steps, including the functionalization of preformed pyrrolidine rings, leveraging the stereogenicity of carbons to achieve different biological profiles (Li Petri et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound, characterized by its pyrrolidine core, is significant for its biological activity. The stereogenic centers and the spatial orientation of substituents are critical for the binding to enantioselective proteins, influencing the compound's pharmacological profile. Such structural analyses are essential for understanding the interaction with biological targets and optimizing therapeutic efficacy (Veinberg et al., 2015).

Chemical Reactions and Properties

The compound's chemical reactions, particularly those involving the pyrrolidine ring, are pivotal for its pharmacological properties. The pyrrolidine ring's interaction with various enzymes and receptors, including its potential bioactivation or degradation, significantly impacts its safety and efficacy profile. Understanding these chemical reactions is crucial for predicting metabolic pathways and potential toxicities (Dingemans et al., 2011).

Aplicaciones Científicas De Investigación

Structure/Activity Studies in Medicinal Chemistry

Research on N-[2-(1-pyrrolidinyl)ethyl]acetamides, including various substitutions, has contributed significantly to the development of potent and selective kappa-opioid agonists. These studies have elucidated the structural requirements for opioid receptor affinity and activity, guiding the design of new therapeutic agents (Barlow et al., 1991).

Green Chemistry Synthesis

Innovative catalytic processes, such as the palladium-catalyzed intramolecular allylation, demonstrate the synthesis of 3,4-disubstituted pyrrolidin-2-ones, showcasing the potential of green chemistry in creating complex molecules efficiently and with reduced environmental impact (Giambastiani et al., 1998).

Pharmaceutical Intermediates

The compound N-(3-Amino-4-methoxyphenyl)acetamide, produced via catalytic hydrogenation, serves as a critical intermediate in the manufacture of azo disperse dyes and possibly other pharmaceuticals, highlighting the importance of efficient synthetic routes in industrial chemistry (Zhang, 2008).

Molecular Docking and Anticancer Research

The synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer applications illustrate the integration of synthetic chemistry, structural biology, and computational methods in drug discovery. This approach aids in the rational design of molecules with potential therapeutic effects (Sharma et al., 2018).

Enzyme Inhibitory Activities

The development of enzyme inhibitors, such as those targeting carbonic anhydrase and cholinesterase enzymes, involves the synthesis and evaluation of acetamide derivatives. These studies contribute to our understanding of enzyme function and the development of new treatments for diseases like glaucoma and Alzheimer's (Virk et al., 2018).

Propiedades

IUPAC Name

N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-28-20-17(6-5-11-22-20)21(26)24-12-18(19(13-24)23-14(2)25)15-7-9-16(27-3)10-8-15/h5-11,18-19H,4,12-13H2,1-3H3,(H,23,25)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPIIUCSOKRQTI-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.